molecular formula C31H27N5OS B389259 N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B389259
M. Wt: 517.6g/mol
InChI Key: HEALJOYBOXJBCB-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound that features a naphthyl group, a triazinoindole core, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multiple steps:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.

    Attachment of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.

    Sulfanyl Linkage Formation: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents.

    Naphthyl Group Introduction: The naphthyl group is introduced through a Friedel-Crafts acylation reaction.

    Butanamide Formation: The final step involves the formation of the butanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanamide: Similar structure but with an ethanamide moiety.

    N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide: Similar structure but with a propanamide moiety.

Uniqueness

N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H27N5OS

Molecular Weight

517.6g/mol

IUPAC Name

N-naphthalen-1-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C31H27N5OS/c1-2-27(30(37)32-25-17-10-14-22-13-6-7-15-23(22)25)38-31-33-29-28(34-35-31)24-16-8-9-18-26(24)36(29)20-19-21-11-4-3-5-12-21/h3-18,27H,2,19-20H2,1H3,(H,32,37)

InChI Key

HEALJOYBOXJBCB-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3

Origin of Product

United States

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